molecular formula C23H28O12 B049866 10-O-Vanilloylaucubin CAS No. 193969-08-3

10-O-Vanilloylaucubin

Cat. No.: B049866
CAS No.: 193969-08-3
M. Wt: 496.5 g/mol
InChI Key: VTYVNBXSLBXSGD-IFWLTBFJSA-N
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Description

10-O-Vanilloylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Vitex. It is known for its significant pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. The compound has the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .

Scientific Research Applications

10-O-Vanilloylaucubin has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for 10-O-Vanilloylaucubin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

10-O-Vanilloylaucubin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and contributing to its anti-inflammatory and analgesic effects.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In immune cells, it reduces the production of inflammatory cytokines, thereby modulating the immune response. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting cell signaling pathways such as the PI3K/Akt and MAPK pathways . It also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes like COX and LOX, inhibiting their catalytic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with cell surface receptors and intracellular signaling molecules, modulating their activity and leading to downstream effects on gene expression and cellular function. These interactions contribute to its anti-inflammatory, analgesic, and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer effects over several weeks, although the extent of these effects may diminish with time. Stability studies indicate that proper storage conditions are essential to preserve its bioactivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of various metabolites. The metabolic pathways of this compound influence its bioavailability, half-life, and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, it may bind to intracellular proteins and accumulate in certain organelles, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and glycosylation, may influence its targeting to specific cellular compartments. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-Vanilloylaucubin typically involves the esterification of aucubin with vanillic acid. The reaction is carried out under mild acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound is often achieved through extraction from plant sources, particularly from the herbs of Vitex negundo. The extraction process involves the use of solvents such as methanol, ethanol, or water, followed by purification using high-performance liquid chromatography (HPLC) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

10-O-Vanilloylaucubin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 10-O-Vanilloylaucubin

This compound is unique due to its combined iridoid and vanilloyl structure, which contributes to its diverse pharmacological activities. Its ability to undergo various chemical reactions and its significant biological effects make it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYVNBXSLBXSGD-IFWLTBFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What evidence suggests that 10-O-Vanilloylaucubin possesses analgesic properties?

A: Research on Vitex rotundifolia fruit extracts identified this compound as one of the compounds responsible for the observed analgesic effect. [] In a study using a mouse model, this compound demonstrated significant inhibition of acetic acid-induced writhing, a common method to assess analgesic activity, when administered orally at a dose of 15 mg/kg. [] Further supporting its analgesic potential, this compound also showed efficacy in increasing the pressure pain threshold in mice at a dose of 50 mg/kg. [] These findings highlight this compound as a promising candidate for further investigation in pain management research.

Q2: Beyond Vitex rotundifolia, are there other plant sources known to contain this compound?

A: Yes, this compound has also been isolated from the fruits of Vitex trifolia, another species known for its medicinal properties. [] This discovery suggests that this compound may be a characteristic bioactive compound within the Vitex genus.

A: While the provided research focuses on the analgesic effects of this compound, its presence in Vitex trifolia fruits led to investigations into other bioactivities. Interestingly, this compound did not display cytotoxic effects against human lung cancer cells (PC9) at a concentration of 20 μM. [] This finding suggests that this compound may possess a favorable safety profile in this specific context.

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